molecular formula C15H19N3O3 B4506605 6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine

6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4506605
M. Wt: 289.33 g/mol
InChI Key: IKHFPAFMDLZQEK-UHFFFAOYSA-N
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Description

6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.14264148 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • A study on the synthesis of a new series of pyridine and fused pyridine derivatives explored the reactivity of different functional groups, leading to the development of compounds with potential applications in various domains, including pharmaceuticals and materials science (Al-Issa, 2012).
  • Research into the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reaction highlighted a novel reaction mechanism involving aziridine intermediates, demonstrating the compound's role in the synthesis of heterocyclic compounds (Kim et al., 1990).
  • A study on the one-pot synthesis of dihydropyrindines and tetrahydroquinolines showcased the versatility of pyridine derivatives in facilitating complex chemical transformations, underscoring their importance in synthetic organic chemistry (Yehia et al., 2002).

Applications in Material Science and Chemistry

  • The investigation of nonacarbonyldiiron-, pentacarbonyliron-, or hexacarbonylmolybdenum-induced reactions of 4,5-polymethylene-substituted 2-isoxazolines revealed insights into the mechanisms of N–O and C–C bond cleavage, contributing to the understanding of metal-mediated organic transformations (Nitta et al., 1985).
  • A study on 5-substituted 4-isoxazolecarboxamides presented their synthesis and evaluated their potential as platelet antiaggregating agents, illustrating the biomedical applications of pyridine derivatives (Fossa et al., 1991).

Properties

IUPAC Name

(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)12-8-11(13-10(3)17-21-14(13)16-12)15(19)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHFPAFMDLZQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.